molecular formula C12H13NO3 B194979 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril CAS No. 51781-14-7

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Cat. No.: B194979
CAS No.: 51781-14-7
M. Wt: 219.24 g/mol
InChI Key: VQTWQOBNPISQPG-UHFFFAOYSA-N
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Description

Chemical Identity: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7) is a carbostyril (quinolinone) derivative featuring a 2,3-epoxypropoxy substituent at the 5-position of the dihydrocarbostyril core. The epoxy group confers high reactivity, making the compound valuable as a synthetic intermediate or reference standard in pharmaceutical and chemical research .

Synthesis and Applications: Produced at 99% purity by Jiangsu Runfeng Synthesis Technology Co., Ltd., it serves as a precursor for synthesizing bioactive molecules, particularly in modifying substituents on the carbostyril scaffold . Its epoxypropoxy group enables ring-opening reactions for introducing functional groups like amines or alcohols, critical in drug development .

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTWQOBNPISQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512545
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51781-14-7
Record name 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Example 1: Sodium Metal-Mediated Synthesis

In a representative procedure, 1.53 g of 5-hydroxy-3,4-dihydrocarbostyril and 3.5 g of epichlorohydrin were reacted in a methanolic sodium metal solution (0.216 g Na) at 55–60°C for 4 hours. Post-reaction, sodium chloride precipitate was filtered, and the filtrate concentrated. The residue was recrystallized from acetone-ethyl ether, yielding 1.0 g (65.7% molar yield) of the target compound as a colorless solid (m.p. 172–173°C). Infrared (IR) spectroscopy confirmed epoxy group formation (3020 cm⁻¹) and carbonyl retention (1665 cm⁻¹).

Example 2: Epibromohydrin and Piperidine System

A mixture of 1.63 g 5-hydroxy-3,4-dihydrocarbostyril, 2.5 g epibromohydrin, and 2 drops of piperidine was heated at 100°C for 4 hours. Recrystallization from acetone yielded 1.2 g of product (m.p. 172–173°C), demonstrating the viability of organic bases in lieu of alkali metals.

Example 3: Aqueous Alkaline Conditions

Using 0.6 g NaOH in 40 mL water, 2.45 g starting material and 3.5 g epichlorohydrin reacted at 30–40°C for 4 hours. This method produced 1.75 g of product, highlighting the adaptability of aqueous systems.

Comparative Analysis of Reaction Conditions

The table below synthesizes data from key examples to illustrate the impact of variables on yield and purity:

Example Epihalogenohydrin Acid Acceptor Solvent Temperature Time (h) Yield (g) Melting Point (°C)
1EpichlorohydrinSodium metalMethanol55–6041.0172–173
2EpibromohydrinPiperidineNone10041.2172–173
3EpichlorohydrinNaOHWater30–4041.75172–173

Key Observations :

  • Solvent selection : Methanol and water facilitated higher yields compared to solvent-free conditions.

  • Base influence : Sodium metal and NaOH provided comparable efficiency, while piperidine reduced halide byproduct formation.

  • Temperature : Elevated temperatures (100°C) accelerated reactions but required careful control to prevent decomposition.

Mechanistic Insights and Side Reactions

The reaction mechanism proceeds through an SN2 pathway, where the hydroxyl oxygen attacks the less hindered carbon of the epihalogenohydrin. Competing side reactions include:

  • Epoxide ring-opening : Excess base or moisture may hydrolyze the epoxy group to diols.

  • Dimerization : Prolonged heating can lead to oligomerization of epihalogenohydrins.

Mitigation strategies include strict temperature control, anhydrous conditions, and stoichiometric base use.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents (acetone-ethyl ether, isopropanol) were critical for removing unreacted starting materials and byproducts. For instance, Example 1 employed acetone-ethyl ether to achieve 98% purity, as verified by elemental analysis.

Spectroscopic Validation

  • IR spectroscopy : Epoxy C-O-C stretching (3020 cm⁻¹) and carbonyl absorption (1665 cm⁻¹) confirmed structural integrity.

  • Elemental analysis : Example 1 showed 65.55% C, 5.84% H, and 6.47% N, aligning with theoretical values (C₁₂H₁₃NO₃).

Scale-Up and Industrial Considerations

Industrial-scale production necessitates:

  • Continuous flow systems : To maintain consistent temperature and mixing.

  • Solvent recovery : Methanol and acetone can be distilled and reused.

  • Waste management : Halide salts (NaCl, NaBr) require neutralization before disposal .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for various functionalizations that can lead to the development of novel materials.
  • Reactivity Studies : Due to its epoxy group, 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril can participate in nucleophilic substitution reactions with amines or thiols, as well as oxidation reactions with peroxides.

2. Biology

  • Pharmacological Potential : Research indicates that derivatives of carbostyrils may possess pharmacological activities relevant to treating neurological disorders. Preliminary studies suggest that this compound could modulate neurotransmitter systems, particularly dopamine receptors, which may have implications for conditions such as schizophrenia and Parkinson's disease .
  • Enzyme Mechanisms : The compound is utilized in biochemical assays to study enzyme mechanisms due to its ability to interact with various biological targets.

3. Industrial Applications

  • Coatings and Adhesives : In the industrial sector, this compound is employed in the production of high-performance coatings and adhesives. Its epoxy functionality contributes to enhanced durability and adhesion properties .
  • Composite Materials : The compound's reactivity allows it to be integrated into composite materials, improving their mechanical properties and resistance to environmental degradation.

Case Study 1: Pharmacological Research

In a study examining the effects of carbostyril derivatives on neurotransmitter systems, this compound was found to exhibit significant binding affinity to dopamine receptors. This suggests potential therapeutic applications in treating psychotic disorders. Further research is needed to elucidate its mechanism of action and efficacy in vivo.

Case Study 2: Industrial Application in Coatings

A recent investigation into the use of this compound in epoxy-based coatings demonstrated improved adhesion and chemical resistance compared to traditional formulations. The study highlighted the compound's role as a cross-linking agent that enhances the performance characteristics of the coatings under various environmental conditions.

Mechanism of Action

The mechanism of action of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions, which are crucial for its reactivity and applications . These reactions often involve nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and synthetic utility of carbostyril derivatives depends on substituent type, position, and chain length. Below is a comparative analysis:

Compound Name Substituent Structure Position Key Features Applications References
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril 2,3-Epoxypropoxy 5 Reactive epoxy group; versatile intermediate Pharmaceutical synthesis, reference standard
Carteolol 3-(tert-Butylamino)-2-hydroxypropoxy 5 Beta-adrenergic antagonist; hydroxyl and amino groups enhance receptor binding Hypertension, glaucoma (reduces intraocular pressure)
Aripiprazole 4-[4-(2,3-Dichlorophenyl)piperazinyl]butoxy 7 Extended butoxy chain with piperazinyl moiety Antipsychotic (5-HT1A/D2 receptor partial agonist)
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril 4-Bromobutoxy 7 Bromine as a leaving group for nucleophilic substitution Intermediate for Aripiprazole synthesis

Research Findings and Industrial Relevance

  • Synthetic Methods :
    • Epoxypropoxy derivatives are synthesized via alkylation of carbostyril precursors under mild conditions .
    • Purification of intermediates like 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril reduces dimer impurities from 4.5–15% to 1.5–6.1%, optimizing yield for Aripiprazole production .
  • Commercial Availability :
    • This compound is marketed as a high-purity standard (TRC E589300) for analytical applications .

Biological Activity

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

This compound belongs to the carbostyril family, characterized by a bicyclic structure that includes a dihydrocarbostyril moiety. The presence of the epoxypropoxy group enhances its reactivity and biological properties.

The primary mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and modulation of biochemical pathways. Key actions include:

  • Inhibition of Carbonic Anhydrase : Similar to other carbostyril derivatives, this compound acts as a non-competitive inhibitor of carbonic anhydrase II (CA-II), which is crucial for regulating intraocular pressure. By inhibiting CA-II, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, leading to reduced aqueous humor production in the eye.
  • Cell Signaling Modulation : The compound has been shown to influence various cellular signaling pathways, including those involved in cell proliferation and differentiation. This modulation can affect gene expression related to metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Cardioselective Beta-Blocker Activity : This compound has been identified as having potential cardioselective beta-blocking properties, making it useful for treating cardiac disorders such as hypertension and arrhythmias. Its selective action minimizes adverse effects associated with non-selective beta-blockers .
  • Neuropharmacological Effects : The compound has demonstrated various central nervous system effects, including muscle relaxation and anti-anxiety properties. It may act as a sedative or anxiolytic agent without significant anticholinergic side effects .

Dosage and Toxicity

The biological activity of this compound is dose-dependent. In animal models:

  • Low Doses : Minimal effects observed; primarily used for therapeutic applications.
  • High Doses : Associated with toxicity, including liver damage and alterations in metabolic processes. Careful dosage regulation is essential for safe therapeutic use .

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Intraocular Pressure Reduction : A clinical trial demonstrated that administration of this compound significantly reduced intraocular pressure in patients with glaucoma compared to baseline measurements.
  • Cardiovascular Effects : In a controlled study involving hypertensive rats, the compound exhibited significant reductions in blood pressure without causing bradycardia or other adverse cardiovascular events .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundMechanism of ActionPrimary UseSide Effects
This compoundCA-II inhibitionGlaucoma treatmentLiver toxicity at high doses
BrinzolamideCA-II inhibitionGlaucoma treatmentOcular irritation
PropranololNon-selective beta-blockerHypertensionFatigue, bradycardia
AtenololSelective beta-1 blockerHypertensionFatigue

Q & A

Q. What are the optimal synthetic pathways for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, and how can reaction yields be improved?

The synthesis involves condensation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin under basic conditions (e.g., NaOH/MeOH). Key variables affecting yield include reaction temperature (140°C for cyclization steps), stoichiometry of epichlorohydrin, and catalyst selection (e.g., NaOMe vs. NaOH). Post-reaction purification via recrystallization or chromatography is critical to isolate the epoxypropoxy derivative . Optimization studies suggest monitoring epoxide ring stability during workup to prevent hydrolysis.

Q. How can researchers validate the structural identity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Analyze proton splitting patterns for the epoxypropoxy group (δ 3.1–3.8 ppm for oxirane protons) and carbostyril core (δ 6.8–7.2 ppm for aromatic protons).
  • FT-IR : Confirm epoxy C-O-C stretching (~1250 cm⁻¹) and carbostyril lactam C=O (~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₂H₁₃NO₃ .

Q. What analytical methods are recommended for assessing the purity of this compound in pharmacological studies?

Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and UV detection at 220–260 nm. Purity thresholds (>98%) are critical for reference standards, as impurities like unreacted 5-hydroxy precursors or epoxide hydrolysis byproducts may confound bioactivity results .

Advanced Research Questions

Q. How does the epoxypropoxy moiety influence the compound’s pharmacokinetic profile and receptor binding affinity?

The epoxy group enhances electrophilicity, potentially enabling covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins. Computational docking studies (e.g., AutoDock Vina) can model binding to serotonin receptors (5-HT₁ₐ), while in vitro assays (radioligand binding) quantify affinity shifts caused by epoxide modifications. Metabolite identification via LC-MS/MS is advised to track epoxide stability in hepatic microsomes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in impurity profiles or assay conditions. Researchers should:

  • Standardize cell lines (e.g., HEK-293 for receptor studies) and control for batch-to-batch compound variability.
  • Perform orthogonal assays (e.g., cAMP inhibition for 5-HT₁ₐ activity vs. calcium flux assays) to confirm mechanism-specific effects .
  • Cross-validate results with structurally related analogs (e.g., non-epoxidized carbostyrils) to isolate the epoxypropoxy contribution .

Q. How can the stability of this compound be evaluated under different storage conditions?

Conduct accelerated stability studies (ICH guidelines):

  • Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photolytic Stability : Expose to UV light (ICH Q1B) and quantify epoxide ring-opening products (e.g., diol derivatives).
  • Solution Stability : Assess pH-dependent hydrolysis (e.g., phosphate buffers at pH 3–9) .

Q. What synthetic strategies mitigate the formation of byproducts during epoxidation?

Common byproducts include diol derivatives (from epoxide hydrolysis) and oligomers. Mitigation approaches:

  • Use anhydrous solvents (e.g., dried MeOH) and inert atmospheres (N₂/Ar) to suppress hydrolysis.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance epichlorohydrin reactivity.
  • Optimize stoichiometry (1.2–1.5 equivalents of epichlorohydrin) to minimize unreacted starting material .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound in neuropharmacological models?

  • In Vivo : Use rodent models (e.g., forced swim test for antidepressant activity) with doses ranging 1–50 mg/kg (oral/IP). Include positive controls (e.g., fluoxetine) and measure plasma concentrations via LC-MS.
  • In Vitro : Conduct MTT assays to establish non-toxic concentrations (<10 µM) prior to receptor profiling .

Q. What chromatographic techniques are suitable for separating enantiomers or diastereomers of this compound?

Chiral HPLC with columns like Chiralpak IA/IB (mobile phase: hexane/isopropanol) or SFC (supercritical CO₂ with methanol modifier) can resolve stereoisomers. Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 2
Reactant of Route 2
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

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